molecular formula C24H22F3N7O2 B2489951 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920377-52-2

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2489951
CAS No.: 920377-52-2
M. Wt: 497.482
InChI Key: BHKKUBODDHYLTG-UHFFFAOYSA-N
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Description

This compound belongs to the triazolo-pyrimidine class, characterized by a fused heterocyclic core (triazolo[4,5-d]pyrimidine) linked to a piperazine moiety and a trifluoromethylphenyl ketone group.

Properties

IUPAC Name

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N7O2/c1-2-36-19-9-7-18(8-10-19)34-22-20(30-31-34)21(28-15-29-22)32-11-13-33(14-12-32)23(35)16-3-5-17(6-4-16)24(25,26)27/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKKUBODDHYLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a triazolopyrimidine structure and a trifluoromethylphenyl group. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain triazolethiones demonstrated potent activity against MCF-7 (human breast cancer) cells, with IC50 values indicating strong inhibition of cell proliferation .

Table 1 summarizes the anticancer activities of related triazole compounds:

CompoundCell LineIC50 (μM)Reference
40fMCF-70.87
112cHCT1164.363
69bBel-7402<10

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Related studies have shown that triazole derivatives possess antibacterial and antifungal activities. For example, some synthesized triazolethiones demonstrated effective inhibition against Mycobacterium tuberculosis and various fungal strains .

The biological activity of triazole derivatives often involves the inhibition of key enzymes or pathways in target organisms. For instance, studies have shown that certain triazole compounds inhibit specific kinases involved in cell signaling pathways critical for cancer cell survival and proliferation. The inhibition of these kinases can lead to apoptosis in cancer cells and reduced bacterial growth in pathogens.

Case Studies and Research Findings

  • Antimalarial Activity : A study identified novel inhibitors targeting PfGSK3 and PfPK6, which are essential for the life cycle of Plasmodium falciparum. Compounds with structural similarities to our target compound exhibited significant antiplasmodial activity, suggesting a potential application in malaria treatment .
  • Cytotoxicity Studies : In vitro studies on various derivatives have shown promising results against multiple cancer cell lines, demonstrating that structural modifications can enhance potency. For example, a compound with a similar piperazine structure was evaluated for its anticancer properties and showed significant cytotoxicity against different tumor cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

{4-[3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}[4-(trifluoromethyl)phenyl]methanone (ChemSpider ID: 920225-66-7): Structural difference: Substitution of the ethoxy group (‑OCH₂CH₃) with a methyl group (‑CH₃) at the 4-position of the phenyl ring. Molecular formula: C₂₇H₂₃F₃N₆O (vs. C₂₈H₂₅F₃N₆O₂ for the target compound). Molecular mass: 528.5 g/mol (vs. 542.54 g/mol for the ethoxy analog) .

Pyrazolo[3,4-d]pyrimidin-4-ylamines (e.g., compound 13a,b from ):

  • Core difference : Pyrazolo-pyrimidine instead of triazolo-pyrimidine.
  • Functional groups : Nitrophenyl and aryl substituents.
  • Synthetic yield : 59% for pyrazolo-pyrimidine derivatives (), suggesting comparable synthetic accessibility to triazolo-pyrimidines.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Ethoxyphenyl) Methylphenyl Analog (920225-66-7) Pyrazolo[3,4-d]pyrimidin-4-ylamines
LogP (Predicted) ~3.8 (moderate lipophilicity) ~3.5 ~2.9–3.2
Aqueous Solubility Low (<10 µM) Slightly higher Moderate (20–50 µM)
Metabolic Stability High (CF₃ group) High Variable (depends on substituents)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for this compound?

  • Methodology : Multi-step synthesis involving:

  • Step 1 : Formation of the triazolopyrimidine core via cyclocondensation of amidine derivatives with nitriles under acidic conditions (e.g., HCl/EtOH, 80°C) .
  • Step 2 : Introduction of the piperazine moiety using nucleophilic aromatic substitution (e.g., DMF, 100°C, 12–24 hours) .
  • Step 3 : Coupling with the trifluoromethylphenyl ketone group via palladium-catalyzed cross-coupling (e.g., Pd(dba)₂, Xantphos, K₃PO₄, toluene, reflux) .
    • Key Considerations : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control to minimize side reactions, and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical Techniques :

  • HPLC-MS : Confirm purity (>95%) and molecular weight (e.g., ESI+ mode, m/z calculated for C₂₅H₂₂F₃N₇O₂: 533.18) .
  • NMR Spectroscopy : Assign protons (e.g., ¹H NMR: δ 8.7 ppm for triazole protons, δ 4.1 ppm for ethoxy group) and carbons (¹³C NMR: δ 160 ppm for carbonyl groups) .
  • X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the triazole ring .

Q. What are the recommended storage conditions to ensure stability?

  • Stability Profile :

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the trifluoromethyl group .
  • Thermal Stability : Decomposition observed above 150°C (DSC/TGA analysis) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Strategy :

  • Analog Synthesis : Modify substituents (e.g., replace ethoxyphenyl with methoxyphenyl or fluorophenyl) to assess impact on target binding .
  • Biological Assays : Test analogs against kinase panels (e.g., EGFR, VEGFR2) using ATP-competitive inhibition assays (IC₅₀ determination) .
    • Example SAR Findings :
Substituent ModificationBiological Activity (IC₅₀, nM)
4-Ethoxyphenyl (Parent)12.3 ± 1.2 (EGFR)
4-Methoxyphenyl8.7 ± 0.9 (EGFR)
3-Fluorophenyl24.5 ± 2.1 (EGFR)
Data adapted from triazolopyrimidine analogs in .

Q. How to resolve contradictions in enzyme inhibition data across studies?

  • Root Cause Analysis :

  • Assay Variability : Compare buffer conditions (e.g., ATP concentration differences alter IC₅₀ values).
  • Protein Source : Recombinant vs. native enzymes may exhibit divergent kinetics .
    • Validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular proliferation assays) to confirm target engagement .

Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?

  • In Silico Tools :

  • ADMET Prediction : SwissADME for logP (calculated 3.2), BBB permeability (low), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 3A4 to assess metabolic stability .

Q. How to design in vivo efficacy studies for anticancer applications?

  • Model Selection :

  • Xenograft Models : Use EGFR-overexpressing tumors (e.g., HCT-116 colon cancer) with daily oral dosing (10–50 mg/kg) .
  • Biomarker Analysis : Monitor phospho-EGFR levels via Western blot in tumor biopsies .

Methodological Considerations for Data Reproducibility

  • Synthetic Reproducibility : Document reaction intermediates (e.g., characterize via TLC/Rf values) and ensure anhydrous conditions for moisture-sensitive steps .
  • Biological Replicates : Use ≥3 independent experiments with positive/negative controls (e.g., gefitinib for EGFR inhibition) .

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